molecular formula C18H18ClN3O3 B2864295 1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1210362-05-2

1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2864295
CAS No.: 1210362-05-2
M. Wt: 359.81
InChI Key: NWQFXSGAZAQBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a urea derivative featuring a 2-chlorophenyl group at one terminal and a substituted phenyl ring at the other. The phenyl ring is modified with a methoxy group at the 3-position and a 2-oxopyrrolidin-1-yl moiety at the 4-position. The 2-oxopyrrolidin-1-yl group may enhance solubility and binding affinity due to its polar lactam structure, while the 2-chlorophenyl substituent could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-11-12(8-9-15(16)22-10-4-7-17(22)23)20-18(24)21-14-6-3-2-5-13(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQFXSGAZAQBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Target Compound

The target molecule comprises two aromatic systems linked via a urea functional group. The 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline moiety is synthesized first, followed by coupling with 2-chlorophenyl isocyanate. Key strategies include:

Construction of the 2-Oxopyrrolidin-1-yl Substituent

The 2-oxopyrrolidin-1-yl group is introduced via cyclization of γ-aminobutyric acid derivatives or nucleophilic substitution on halogenated intermediates. For example, 4-fluoro-3-methoxynitrobenzene undergoes substitution with pyrrolidin-2-one in the presence of a base like potassium carbonate, yielding 3-methoxy-4-(2-oxopyrrolidin-1-yl)nitrobenzene. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon produces the corresponding aniline.

Urea Bond Formation

Urea linkage is formed via reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 2-chlorophenyl isocyanate in anhydrous dichloromethane or toluene. Alternative methods employ carbodiimide-mediated coupling, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).

Stepwise Synthesis and Reaction Conditions

Synthesis of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline

Step 1: Nitro Group Substitution

4-Fluoro-3-methoxynitrobenzene (1.0 equiv) is reacted with pyrrolidin-2-one (1.2 equiv) in dimethylformamide (DMF) at 120°C for 24 hours with potassium carbonate (2.0 equiv). The product, 3-methoxy-4-(2-oxopyrrolidin-1-yl)nitrobenzene, is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Step 2: Nitro Reduction

The nitro intermediate is dissolved in ethanol and hydrogenated under H₂ (1 atm) with 10% Pd/C (0.1 equiv) at room temperature for 6 hours. Filtration and solvent evaporation yield 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline as a white solid (85% yield).

Urea Formation

Method A: Isocyanate Route

3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline (1.0 equiv) is treated with 2-chlorophenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. Precipitation yields the crude product, which is recrystallized from ethanol/water (70% yield).

Method B: Carbodiimide-Mediated Coupling

The aniline (1.0 equiv) is combined with 2-chlorophenylcarbamic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DMF. The mixture is stirred at 25°C for 24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (55% yield).

Optimization and Challenges

Cyclization Efficiency

Cyclization to form the 2-oxopyrrolidin-1-yl group requires rigorous exclusion of moisture. Using molecular sieves or anhydrous solvents improves yields from 60% to 85%. Alternative cyclization agents like polyphosphoric acid (PPA) reduce reaction times but may degrade sensitive methoxy groups.

Regioselectivity in Urea Formation

Competing reactions between the aniline and isocyanate can lead to bis-urea byproducts. Slow addition of isocyanate at 0°C and stoichiometric control minimize this issue.

Purification Challenges

The polar urea product often co-elutes with unreacted aniline during chromatography. Switching to reverse-phase HPLC with acetonitrile/water gradients enhances purity (>98%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.60–7.30 (m, 4H, aromatic), 4.12 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 2.89 (t, J = 5.4 Hz, 2H, pyrrolidone CH₂).
  • ¹³C NMR : δ 175.2 (C=O, pyrrolidone), 156.1 (urea C=O), 152.0 (OCH₃), 128.4–114.7 (aromatic carbons).

Infrared Spectroscopy (IR)

Strong absorption at 1,680 cm⁻¹ (urea C=O) and 1,720 cm⁻¹ (pyrrolidone C=O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₇ClN₃O₃ [M+H]⁺: 374.0909; Found: 374.0912.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other urea derivatives are critical for understanding its unique properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Physicochemical Properties Reference
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea 2-chlorophenyl, 3-methoxy, 4-(2-oxopyrrolidin-1-yl) Not explicitly reported (predicted kinase/antimicrobial activity) High polarity (due to pyrrolidone), moderate logP
1-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-phenothiazin-10-yl-ethyl)urea (4g) Azetidinone core, 2-chlorophenyl, phenothiazine Antifungal (MIC: 62.5 µg/ml vs. C. albicans) Low solubility, high melting point (~180°C)
Cl-4AS-1 2-chlorophenyl, indenoquinoline-carboxamide Anticancer (in-house screening) High lipophilicity (logP > 4)
3-(3-Chloro-4-fluorophenyl)-1-(3-methoxy-4-trifluoroethoxypyridin-2-ylmethyl)urea 3-chloro-4-fluorophenyl, trifluoroethoxy-pyridinylmethyl Anticancer (IC₅₀ < 1 µM in cell assays) Moderate solubility (MS: 625.2 [M+H]⁺)
3-[(2-Chlorophenyl)(hydroxy)methylidene]-1-[4-(trifluoromethoxy)phenyl]urea 2-chlorophenyl, trifluoromethoxyphenyl, enolic hydroxyl Metabolite (pharmacokinetic studies) High metabolic stability

Key Findings

Substituent Position and Activity: The 2-chlorophenyl group in the target compound is ortho-substituted, similar to Cl-4AS-1 . This substitution is associated with enhanced steric interactions in binding pockets compared to para-chloro derivatives (e.g., 4h in ), which showed reduced antifungal activity (MIC: 125 µg/ml). The 2-oxopyrrolidin-1-yl group may improve solubility over azetidinone-containing analogs (e.g., 4g), which exhibit high melting points and lower bioavailability .

Biological Activity Trends: Urea derivatives with electron-withdrawing groups (e.g., trifluoromethyl in FTBU-1 ) demonstrate stronger anticancer activity, suggesting the target compound’s methoxy and pyrrolidone groups may favor antimicrobial over anticancer effects. Phenothiazine-containing ureas (e.g., 4g) show potent antifungal activity due to redox-active sulfur atoms, a feature absent in the target compound .

Physicochemical Properties: The target compound’s methoxy and pyrrolidone groups likely reduce logP compared to chlorophenyl-indenoquinoline derivatives (e.g., Cl-4AS-1), enhancing aqueous solubility . Trifluoroethoxy substituents (e.g., in 3-(3-chloro-4-fluorophenyl)urea ) increase metabolic stability, whereas the target compound’s pyrrolidone may confer susceptibility to enzymatic hydrolysis.

Table 2: Spectral Data Comparison

Compound 1H NMR (δ, ppm) Key Peaks 13C NMR (δ, ppm) Key Peaks MS ([M+H]⁺)
Target Compound 8.2 (urea NH), 6.8–7.3 (aromatic), 3.8 (OCH₃) 165 (urea C=O), 155 (pyrrolidone C=O) Not reported
4g 7.5–8.1 (phenothiazine), 4.3 (CH₂) 175 (azetidinone C=O), 168 (phenothiazine C=S) 603.2
3-(3-Chloro-4-fluorophenyl)urea 7.4–7.6 (Ar-H), 4.5 (OCH₂CF₃) 160 (C=O), 115–150 (aromatic) 625.2

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Chlorination of aniline derivatives to form 2-chloroaniline intermediates.
  • Step 2: Formation of the urea linkage via reaction with isocyanates or carbamoyl chlorides.
  • Step 3: Functionalization of the phenyl ring with methoxy and 2-oxopyrrolidin-1-yl groups using coupling reactions (e.g., Buchwald-Hartwig amination) .

Optimization Tips:

  • Use anhydrous solvents (e.g., DMF or acetonitrile) to prevent hydrolysis.
  • Control temperature (60–80°C) to balance reaction rate and byproduct formation.
  • Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and urea linkage integrity (e.g., NH peaks at δ 8–10 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 388.1) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
    • Cytotoxicity screening (e.g., MTT assay) against cancer cell lines .
  • Dose-Response Studies: IC50 calculations to determine potency thresholds.
  • Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Questions

Q. How do structural modifications (e.g., substituent positions) influence biological activity?

Methodological Answer:

  • Comparative SAR Studies:
    • Replace 2-oxopyrrolidin-1-yl with other heterocycles (e.g., triazoles) to assess target binding.
    • Vary methoxy group position to study steric/electronic effects on receptor interactions.
  • Key Finding: Fluorine or chlorine at the 2-position of the phenyl ring enhances metabolic stability .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Reproducibility Checks: Validate assays using standardized protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Meta-Analysis: Compare data across studies with attention to variables (e.g., cell line heterogeneity, solvent effects) .

Q. How can mechanistic studies elucidate this compound’s interaction with enzymes or receptors?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs.
  • Molecular Dynamics Simulations: Predict binding stability and conformational changes.
  • Mutagenesis Studies: Replace key amino acids (e.g., catalytic lysine) to validate interaction sites .

Q. What considerations are critical for designing in vivo studies?

Methodological Answer:

  • Dosing Regimen: Optimize bioavailability via pharmacokinetic profiling (e.g., IV vs. oral administration).
  • Animal Models: Use xenograft models for oncology studies or transgenic models for CNS targets.
  • Statistical Design: Implement randomized block designs with adequate replicates to account for variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.